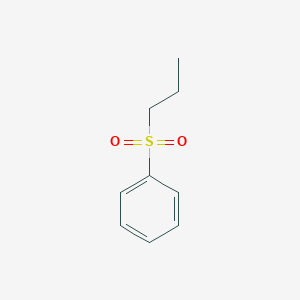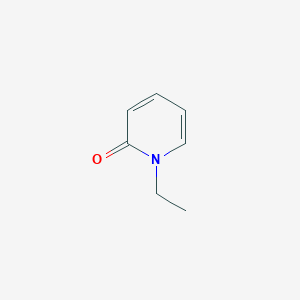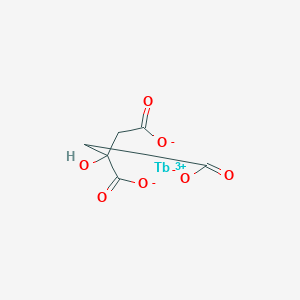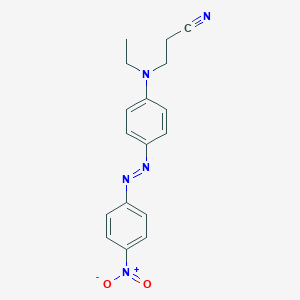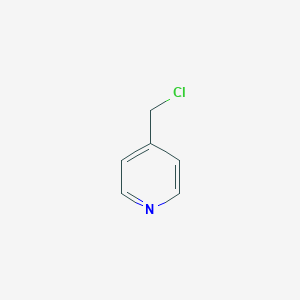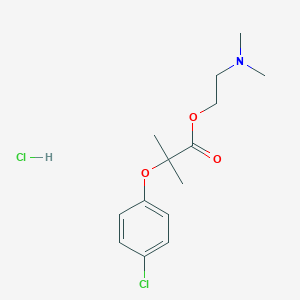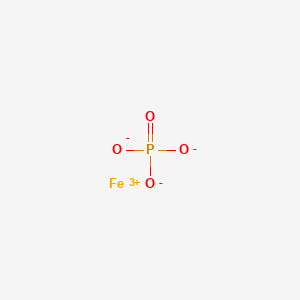
Ferric phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric phosphate, also known as iron(III) phosphate, is an inorganic compound with the chemical formula FePO₄. It is commonly found in nature as the mineral strengite and has a crystalline structure. This compound is a yellow-brown solid that is insoluble in water but soluble in strong acids. It has a molar mass of 150.82 g/mol and exhibits paramagnetic behavior, meaning it is only magnetized in the presence of an external magnetic field and demagnetized when the field is removed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferric phosphate can be synthesized through various methods. One common method involves the reaction of iron(III) chloride with sodium phosphate under controlled conditions. The reaction is typically carried out in an aqueous solution, and the resulting this compound precipitate is filtered, washed, and dried . Another method involves the reaction of iron with phosphoric acid, resulting in an exothermic reaction that produces this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct in the production of steel, where it forms a coating on the surface of the metal to prevent rusting. Another industrial method involves the use of bauxite residue, where the iron-containing stripping solution generated during resource recycling is used to produce battery-grade this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ferric phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with other phosphate compounds under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can produce ferric oxide and phosphoric acid .
Applications De Recherche Scientifique
Ferric phosphate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing lithium iron phosphate (LiFePO₄) cathode materials for lithium-ion batteries due to its excellent thermal and chemical stability .
Biology:
- Integral to various biochemical processes, including its role as a component of ferritin, a protein that stores and releases iron in the body .
Medicine:
- Studied for potential therapeutic applications, particularly in the treatment of iron deficiency anemia .
Industry:
Mécanisme D'action
Ferric phosphate can be compared with other iron compounds such as ferrous sulfate and ferric pyrophosphate:
Ferrous Sulfate (FeSO₄):
- Ferrous sulfate is a water-soluble iron salt commonly used in iron supplements and food fortification. It has high bioavailability but can cause gastrointestinal side effects and unacceptable sensory changes in food .
Ferric Pyrophosphate (Fe₄(P₂O₇)₃):
- Ferric pyrophosphate is an insoluble iron salt used in food fortification due to its minimal impact on taste and color. it has lower bioavailability compared to ferrous sulfate .
Uniqueness of this compound:
- This compound is unique in its ability to provide corrosion protection and its potential use in lithium-ion batteries. Its relatively low toxicity and environmental friendliness make it suitable for various applications in agriculture and industry .
Comparaison Avec Des Composés Similaires
- Ferrous sulfate (FeSO₄)
- Ferric pyrophosphate (Fe₄(P₂O₇)₃)
- Iron(III) oxide (Fe₂O₃)
Ferric phosphate stands out due to its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
10402-24-1 |
|---|---|
Formule moléculaire |
FeH3O4P |
Poids moléculaire |
153.84 g/mol |
Nom IUPAC |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Fe+3] |
SMILES canonique |
OP(=O)(O)O.[Fe] |
| 10402-24-1 10045-86-0 |
|
Pictogrammes |
Irritant |
Numéros CAS associés |
50602-84-1 |
Synonymes |
FePO4 ferric phosphate ferric phosphate dihydrate ferric phosphate hydrate ferric phosphate, lithium salt Li3Fe2(PO4)3 lithium ferric phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



